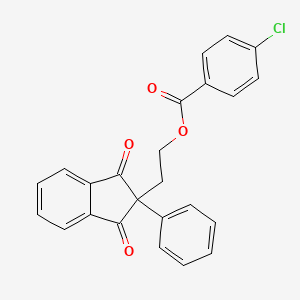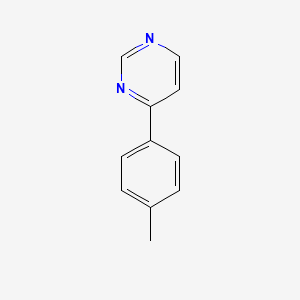
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 1,3-dioxoindan moiety linked to a 4-chlorobenzoate group through an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate typically involves the esterification of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethanol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher throughput and consistent product quality.
化学反应分析
Types of Reactions
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Reduction: The carbonyl groups in the 1,3-dioxoindan moiety can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 4-chlorobenzoate group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions can be conducted using amines or thiols in the presence of a base such as triethylamine (TEA) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Hydrolysis: 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethanol and 4-chlorobenzoic acid.
Reduction: 2-(1,3-dihydroxy-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate.
Substitution: Products depend on the nucleophile used, such as 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-aminobenzoate or 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-thiolbenzoate.
科学研究应用
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability and performance.
作用机制
The mechanism of action of 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 1,3-dioxoindan moiety can influence the compound’s binding affinity and specificity, while the 4-chlorobenzoate group can affect its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 1-{4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,5-dimethylbenzyl}-1H-indole-2,3-dione
Uniqueness
2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-chlorobenzoate is unique due to the combination of the 1,3-dioxoindan and 4-chlorobenzoate moieties, which confer specific chemical and biological properties
属性
CAS 编号 |
5117-74-8 |
|---|---|
分子式 |
C24H17ClO4 |
分子量 |
404.8 g/mol |
IUPAC 名称 |
2-(1,3-dioxo-2-phenylinden-2-yl)ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C24H17ClO4/c25-18-12-10-16(11-13-18)23(28)29-15-14-24(17-6-2-1-3-7-17)21(26)19-8-4-5-9-20(19)22(24)27/h1-13H,14-15H2 |
InChI 键 |
TZTCWEFUTSEXQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CCOC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11989894.png)



![1,8-Dibromo-17-[4-(2,3-dimethylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11989921.png)
![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989928.png)


![1,3-bis(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11989966.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11989967.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-ethyl-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B11989968.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione](/img/structure/B11989974.png)
